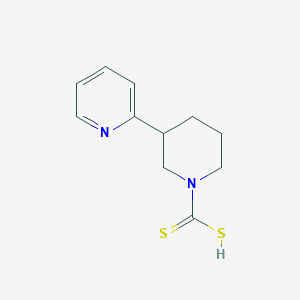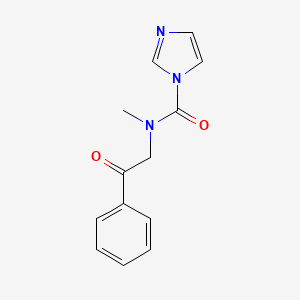![molecular formula C17H19NO2 B14592503 Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- CAS No. 61293-95-6](/img/structure/B14592503.png)
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and a 4-methylphenoxyethyl group attached to the nitrogen atom of the acetamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- typically involves the reaction of 4-methylphenoxyethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2,4-dimethylphenyl)-: Similar in structure but with different substituents on the phenyl ring.
Acetamide, N-(4-methoxyphenyl)-N-methyl-: Contains a methoxy group instead of a methylphenoxy group.
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Features acetyloxy groups instead of methylphenoxy.
Uniqueness
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- is unique due to the presence of both a phenyl and a 4-methylphenoxyethyl group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61293-95-6 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-[2-(4-methylphenoxy)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-8-10-17(11-9-14)20-13-12-18(15(2)19)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
GVZOEFFNFQAQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCN(C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


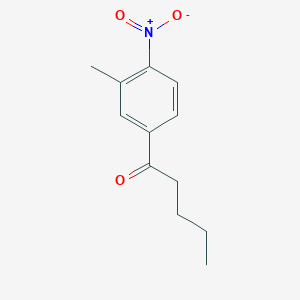
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
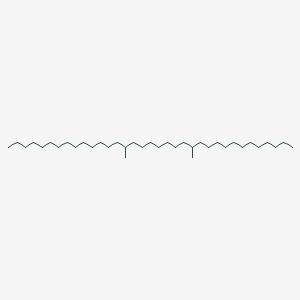
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
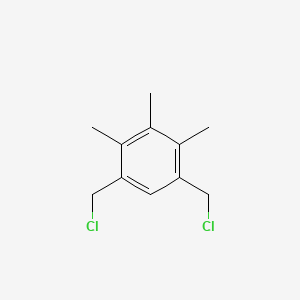
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
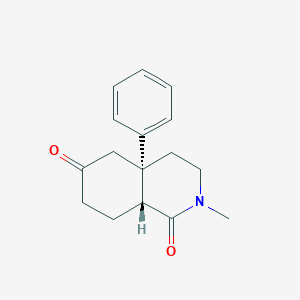
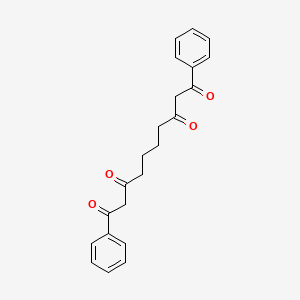

![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

